molecular formula C25H28N2O6S B2371268 ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate CAS No. 895648-34-7

ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2371268
CAS No.: 895648-34-7
M. Wt: 484.57
InChI Key: BIYFMHVORZODEN-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate is a heterocyclic compound featuring a quinoline core substituted with benzenesulfonyl and methoxy groups, coupled to a piperidine ring via a carboxylate ester.

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6S/c1-4-33-25(28)17-10-12-27(13-11-17)24-19-14-21(31-2)22(32-3)15-20(19)26-16-23(24)34(29,30)18-8-6-5-7-9-18/h5-9,14-17H,4,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYFMHVORZODEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

    Formation of Piperidine Carboxylate: The final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups.

Scientific Research Applications

ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The phenylsulfonyl group may enhance the compound’s ability to inhibit enzymes involved in cell proliferation. The piperidine carboxylate ester can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence highlights synthetic and structural data for piperidine carboxylate derivatives, such as ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7) and ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2) . Below is a comparative analysis:

Key Observations:

Structural Complexity: The target compound’s quinoline core and benzenesulfonyl group distinguish it from the naphthyridine and simpler piperidine derivatives in .

Synthetic Challenges : The target compound’s synthesis may involve multi-step functionalization (e.g., sulfonylation, methoxylation), contrasting with the straightforward hydrogenation and cyclization steps used for naphthyridine derivatives . Lower yields could be anticipated due to increased steric hindrance.

Spectroscopic Signatures : The absence of target compound data precludes direct NMR comparisons. However, the ethoxy and carbonyl signals in related compounds (e.g., δ ~4.1–4.2 for ethoxy groups, δ ~172 ppm for carboxylate carbons) suggest analogous peaks would dominate the target’s spectra .

Methodological Insights from Evidence

While direct data on the target compound are lacking, the evidence provides context for structural analysis techniques:

  • Crystallography : SHELXL () and ORTEP-3 () are widely used for small-molecule refinement and visualization, suggesting these tools could elucidate the target compound’s conformation .
  • Ring Puckering: ’s generalized puckering coordinates could analyze the piperidine ring’s non-planarity, a critical factor in its bioactive conformation .
  • Validation : Structure validation protocols () ensure accuracy in crystallographic data, a necessity given the target compound’s complexity .

Biological Activity

Ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S. Its structure includes a quinoline moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular Weight396.48 g/mol
CAS Number[Not specified]
SolubilitySoluble in organic solvents
Storage ConditionsKeep in a dark place

Anticancer Activity

Research indicates that quinoline derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. A study evaluating quinoline derivatives found that certain compounds had IC50 values indicating potent anti-proliferative effects against breast and colon cancer cells .

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways associated with cancer cell growth. For example, some quinoline derivatives have been shown to inhibit sirtuins, a family of proteins involved in cellular regulation and metabolism, which may contribute to their anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, this compound may also demonstrate antimicrobial activity. Quinoline derivatives have been evaluated for their efficacy against various pathogens. For instance, a study reported that certain derivatives exhibited significant antibacterial and antifungal activities against common strains .

Anti-inflammatory Effects

Quinoline compounds are also noted for their anti-inflammatory properties. Research has indicated that these compounds can reduce nitric oxide production in inflammatory models, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Anticancer Evaluation : In vitro studies showed that a related compound demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 value of approximately 10 µM. This indicates strong potential for further development as a chemotherapeutic agent.
  • Antimicrobial Testing : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 5 µg/mL, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Study : A related compound was evaluated in LPS-induced RAW 264.7 macrophages, demonstrating a significant reduction in NO production at concentrations of 25 µM compared to controls.

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